Forskoditerpenoside E

Description

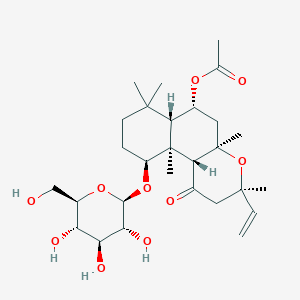

Forskoditerpenoside E is a labdane diterpene glycoside isolated from the ethanol extract of Coleus forskohlii, a plant renowned for its diverse pharmacological properties . Structurally, it belongs to the 8,13-epoxy-labd-14-en-11-one glycoside family, characterized by a labdane skeleton with an epoxy group and a sugar moiety (β-D-glucopyranosyloxy) attached at specific positions .

Properties

Molecular Formula |

C28H44O10 |

|---|---|

Molecular Weight |

540.6 g/mol |

IUPAC Name |

[(3R,4aR,6R,6aS,10S,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1-oxo-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-6-yl] acetate |

InChI |

InChI=1S/C28H44O10/c1-8-26(5)11-15(31)22-27(6,38-26)12-16(35-14(2)30)23-25(3,4)10-9-18(28(22,23)7)37-24-21(34)20(33)19(32)17(13-29)36-24/h8,16-24,29,32-34H,1,9-13H2,2-7H3/t16-,17-,18+,19-,20+,21-,22+,23+,24+,26+,27-,28-/m1/s1 |

InChI Key |

ZBNOVDLAFYUSJT-KHGPFLBYSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@]2([C@H](C(=O)C[C@](O2)(C)C=C)[C@@]3([C@@H]1C(CC[C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C)C)C)C |

Canonical SMILES |

CC(=O)OC1CC2(C(C(=O)CC(O2)(C)C=C)C3(C1C(CCC3OC4C(C(C(C(O4)CO)O)O)O)(C)C)C)C |

Synonyms |

forskoditerpenoside E |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Comparison

The table below highlights key structural and molecular differences between forskoditerpenoside E and related compounds:

*Inferred from forskoditerpenoside D due to structural homology.

Key Observations :

- Glycosylation: Forskoditerpenosides C, D, and E are glycosylated, unlike forskolin and iso-forskolin, which lack sugar moieties. This glycosylation enhances solubility and may alter bioavailability .

- Substituents: Acetyloxy and hydroxyl groups vary across compounds. For example, forskoditerpenoside C has a 6β-acetoxy group, while D and E likely have diacetate substitutions .

- Epoxy Group : All compounds share the 8,13-epoxy-labdane core, critical for bioactivity .

Pharmacological Comparison

Mechanism of Action

- This compound: Relaxes tracheal smooth muscle via an undefined mechanism, distinct from cAMP modulation .

- Forskolin : Activates adenylate cyclase, increasing intracellular cAMP levels, which mediates bronchodilation and cardiovascular effects .

- Iso-forskolin : Activates adenylyl cyclase isoforms, increasing cAMP in rat liver homogenates, but with lower potency than forskolin .

- Forskoditerpenosides C and D: Share tracheal relaxative effects with E but lack cAMP-related activity .

Therapeutic Potential

Q & A

Q. What are the primary methodologies for isolating Forskoditerpenoside E from natural sources?

Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography (CC) or preparative HPLC. For diterpenoid glycosides like this compound, reverse-phase silica gel columns and gradient elution systems are effective. Structural confirmation requires spectroscopic methods (NMR, MS) and comparison with literature data .

Q. How can researchers validate the purity of this compound post-isolation?

Purity validation combines high-performance liquid chromatography (HPLC) with UV/Vis or MS detection. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , , 2D experiments like COSY and HMBC) ensures structural integrity. Quantitative analysis via mass spectrometry (LC-MS/MS) is recommended for trace impurities .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : , , and 2D experiments (HSQC, HMBC) for skeletal structure and glycosidic linkages.

- MS : High-resolution ESI-MS for molecular formula determination.

- IR : Functional group identification (e.g., hydroxyl, carbonyl). Cross-referencing with databases like SciFinder or PubChem is essential .

Advanced Research Questions

Q. How should experimental designs be optimized to study this compound’s bioactivity in vitro?

Use dose-response assays (e.g., MTT for cytotoxicity) with positive/negative controls. For mechanistic studies, pair omics approaches (transcriptomics, proteomics) with pathway-specific inhibitors. Replicate experiments (n ≥ 3) and validate findings using orthogonal methods (e.g., siRNA knockdown) to minimize false positives .

Q. How can contradictory data on this compound’s pharmacological effects be resolved?

Conduct systematic reviews to identify variability sources (e.g., extraction protocols, cell lines). Perform meta-analyses using standardized metrics (IC, EC). Validate hypotheses via in vivo models (e.g., zebrafish or murine systems) to assess translational relevance .

Q. What strategies are effective for synthesizing this compound derivatives?

Employ semi-synthetic approaches: modify the aglycone or glycosidic moiety via enzymatic or chemical catalysis (e.g., glycosyltransferases or Mitsunobu reactions). Use computational tools (molecular docking, DFT) to predict bioactivity before synthesis. Characterize derivatives using X-ray crystallography to confirm stereochemistry .

Q. How can researchers address gaps in the structure-activity relationship (SAR) of this compound?

Design analogs with incremental structural changes (e.g., methylation, hydroxylation) and test them in parallel bioassays. Apply QSAR models to correlate substituents with activity. Publish raw data (e.g., IC values, synthetic yields) in supplementary materials for reproducibility .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.